molecular formula C32H24MgN2O6S2 B103382 1-Naphthalenesulfonic acid, 8-(phenylamino)-, magnesium salt (2:1) CAS No. 18108-68-4

1-Naphthalenesulfonic acid, 8-(phenylamino)-, magnesium salt (2:1)

Cat. No. B103382
CAS RN: 18108-68-4
M. Wt: 621 g/mol
InChI Key: IRKGXNAZPUOEMW-UHFFFAOYSA-L
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Description

The compound 1-Naphthalenesulfonic acid, 8-(phenylamino)-, magnesium salt (2:1) is a complex that involves the interaction of a naphthalene sulfonic acid derivative with magnesium ions. The specific interactions and binding of magnesium to organic molecules like naphthalene derivatives can significantly alter the properties and reactivity of the compound, which is of interest in various chemical and biochemical contexts.

Synthesis Analysis

The synthesis of related naphthalene sulfonic acid derivatives can involve oxidative arylation processes. For instance, the dicationic species naphthalene-1,8-diylbis(diphenylmethylium) has been shown to promote oxidative arylation of sulfur atoms in certain phenyl sulfides, leading to the formation of triarylsulfonium salts with good yields . Although this does not directly describe the synthesis of the magnesium salt , it provides insight into the types of reactions that naphthalene sulfonic acid derivatives can undergo.

Molecular Structure Analysis

The molecular structure of naphthalene sulfonic acid derivatives can be complex, especially when metal ions are involved. For example, the reaction of 1,8-bis(triorganosilyl)diaminonaphthalenes with magnesium alkyls leads to the formation of complexes with different coordination environments for magnesium . These reactions can result in the formation of single magnesium centers bridging ligand nitrogen donors or bimetallic complexes with four-membered Mg2N2 rings, depending on the stoichiometry and the specific reactants used . This illustrates the potential structural diversity of magnesium-naphthalene sulfonic acid complexes.

Chemical Reactions Analysis

The reactivity of naphthalene sulfonic acid derivatives with magnesium can lead to various chemical reactions. For instance, the synthesis of magnesium and zinc complexes with 1,8-bis(silylamido)naphthalene through alkane elimination reactions demonstrates the potential for forming complexes with different metal ions . Additionally, the formation of bimetallic complexes and the coupling of diamidonaphthalene ligands indicate a rich chemistry that can involve the formation of new bonds and the alteration of the naphthalene ring system .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Naphthalenesulfonic acid, 8-(phenylamino)-, magnesium salt (2:1) can be influenced by the presence of magnesium and other ions. Stopped-flow studies have shown that magnesium and salts can affect the fluorescence of 8-anilino-1-naphthalenesulfonic acid, which is indicative of changes in the molecule's environment or conformation . These changes in fluorescence are attributed to subunit association and dissociation in proteins, suggesting that the binding of magnesium to naphthalene sulfonic acid derivatives can have significant biochemical implications .

Scientific Research Applications

Application in Biological Systems Study

  • Scientific Field : Medicinal Chemistry and Biochemistry .
  • Summary of the Application : ANS has been used to study biological systems due to its environmentally sensitive fluorescent nature and propensity to bind to hydrophobic pockets of proteins .
  • Methods of Application : ANS binds to proteins nonspecifically by anchoring to cationic side chains of proteins via its sulfonate moiety and additionally binding to nearby hydrophobic pockets on the protein via its anilinonaphthalene core .
  • Results or Outcomes : The ability of ANS to bind hydrophobic pockets of proteins in this nonspecific manner has made it useful to study the properties of many biological systems .

Sure, here are a couple more applications of "8-Anilino-1-naphthalenesulfonic acid (ANS)" :

Application in Hematology

  • Scientific Field : Hematology .
  • Summary of the Application : ANS is used in hematology, the study of blood and blood-forming tissues .
  • Methods of Application : The specific methods of application in hematology may vary depending on the particular study or experiment .
  • Results or Outcomes : The outcomes of these studies can contribute to our understanding of blood diseases and conditions .

Application in Histology

  • Scientific Field : Histology .
  • Summary of the Application : ANS is used in histology, the study of the microscopic structure of tissues .
  • Methods of Application : The specific methods of application in histology may vary depending on the particular study or experiment .
  • Results or Outcomes : The outcomes of these studies can contribute to our understanding of tissue diseases and conditions .

Application in Fluorescence Studies

  • Scientific Field : Fluorescence Spectroscopy .
  • Summary of the Application : ANS is used in fluorescence studies due to its ability to emit light when excited .
  • Methods of Application : ANS forms an inclusion complex with cyclodextrin. Such model systems are useful to mimic biological recognition and can be studied by measuring the change in fluorescence of free-ANS to complexed-ANS .
  • Results or Outcomes : The outcomes of these studies can contribute to our understanding of molecular interactions .

Sure, here are a couple more applications of "8-Anilino-1-naphthalenesulfonic acid (ANS)" :

Application in Protein Aggregation Studies

  • Scientific Field : Neurobiology .
  • Summary of the Application : ANS has been used to study protein aggregation in neurodegenerative diseases like Alzheimer’s and prion diseases .
  • Methods of Application : The specific methods of application in neurobiology may vary depending on the particular study or experiment .
  • Results or Outcomes : The outcomes of these studies can contribute to our understanding of neurodegenerative diseases .

Application in Mitochondrial Membrane Studies

  • Scientific Field : Cell Biology .
  • Summary of the Application : ANS’s permeability to mitochondrial membranes makes it particularly useful .
  • Methods of Application : The specific methods of application in cell biology may vary depending on the particular study or experiment .
  • Results or Outcomes : The outcomes of these studies can contribute to our understanding of mitochondrial function .

properties

IUPAC Name

magnesium;8-anilinonaphthalene-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C16H13NO3S.Mg/c2*18-21(19,20)15-11-5-7-12-6-4-10-14(16(12)15)17-13-8-2-1-3-9-13;/h2*1-11,17H,(H,18,19,20);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRKGXNAZPUOEMW-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=CC3=C2C(=CC=C3)S(=O)(=O)[O-].C1=CC=C(C=C1)NC2=CC=CC3=C2C(=CC=C3)S(=O)(=O)[O-].[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H24MgN2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

82-76-8 (Parent)
Record name Magnesium 1-anilino-8-naphthalenesulfonate
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DSSTOX Substance ID

DTXSID1066312
Record name 1-Naphthalenesulfonic acid, 8-(phenylamino)-, magnesium salt (2:1)
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Molecular Weight

621.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Green solid; [Merck Index] Light green powder; [Aldrich MSDS]
Record name 8-Anilino-1-naphthalenesulfonic acid hemimagnesium
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Product Name

1-Naphthalenesulfonic acid, 8-(phenylamino)-, magnesium salt (2:1)

CAS RN

18108-68-4
Record name Magnesium 1-anilino-8-naphthalenesulfonate
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Record name 1-Naphthalenesulfonic acid, 8-(phenylamino)-, magnesium salt (2:1)
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Record name 1-Naphthalenesulfonic acid, 8-(phenylamino)-, magnesium salt (2:1)
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Record name Magnesium 8-(phenylamino)naphthalene-1-sulphonate
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Record name MAGNESIUM 1-ANILINO-8-NAPHTHALENESULFONATE
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